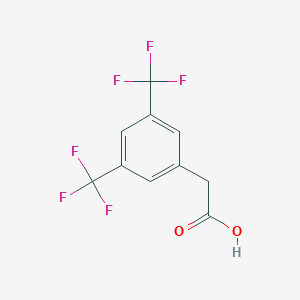

3,5-Bis(trifluoromethyl)phenylacetic acid

Cat. No. B124564

Key on ui cas rn:

85068-33-3

M. Wt: 272.14 g/mol

InChI Key: PAWSKKHEEYTXSA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06395921B1

Procedure details

550 ml of ethylene glycol dimethyl ether were initially charged and, under nitrogen, 91 g of sodium methoxide (solid) were introduced, giving, without any change in temperature, a white suspension which was readily stirrable. The mixture was heated to 69° C. and 237.6 g of dimethyl malonate were added dropwise over a period of 30 minutes, during which the mixture began to boil under reflux (internal temperature 74° C.) and a stirrable white slurry was formed. After cooling to 54° C., 35.2 g of copper(I) bromide (fine powder) and 35.2 g of copper(I) iodide (fine powder) were added, and the mixture was then again heated at the boil under reflux. Over a period of 110 minutes, 344 g of 3,5-bis-(trifluoromethyl)-bromobenzene were added dropwise, and a gentle stream of waste gas was observed (partial de-methoxycarbonylation). After 15 hours and 40 minutes (conversion monitored by GC) at reflux (85° C.), a further 10 g of copper(I) bromide and a further 10 g of copper(I) iodide were added. After a further 5 hours under reflux at 86° C. (conversion monitored by GC; at least 90% conversion of the bromobenzene employed), 400 g of 45% by weight strength aqueous sodium hydroxide solution were added dropwise at 86° C. (reflux) over a period of 15 minutes and the mixture was kept at reflux at this temperature for a further 4 hours, during which a gentle evolution of waste gas took place. GC analysis then showed that no more ester was present. With stirring, 1000 ml of water were added and the precipitate was allowed to settle. Undissolved particles were then substantially decanted off over a Nutsche and the remaining content of the flask was suspended in 100 ml of 2 N aqueous sodium hydroxide solution and filtered off with suction over the Nutsche. The resulting two-phase filtrate was concentrated at 20 mbar (1350 ml of distillate) and diluted again with 1000 ml of water. Organic impurities were extracted using 30 ml of toluene (1.4 g of residue on concentration using a rotary evaporator) and the aqueous phase was poured into 920 g of 24% by weight strength aqueous sulphuric acid (18-24° C.), which resulted in strong foaming (pH=1). The resulting precipitate was filtered off with suction, washed with a little water until neutral and dried at 60° C. overnight. This gave 284 g of a beige powder, corresponding to a yield of 89% of theory.

Name

sodium methoxide

Quantity

91 g

Type

reactant

Reaction Step One

[Compound]

Name

ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Name

copper(I) bromide

Quantity

35.2 g

Type

catalyst

Reaction Step Nine

Name

copper(I) iodide

Quantity

35.2 g

Type

catalyst

Reaction Step Nine

Name

copper(I) bromide

Quantity

10 g

Type

catalyst

Reaction Step Ten

Name

copper(I) iodide

Quantity

10 g

Type

catalyst

Reaction Step Ten

Yield

89%

Identifiers

|

REACTION_CXSMILES

|

C[O-].[Na+].[C:4](OC)(=O)[CH2:5][C:6]([O:8]C)=[O:7].[F:13][C:14]([F:27])([F:26])[C:15]1[CH:16]=C(Br)[CH:18]=[C:19]([C:21]([F:24])([F:23])[F:22])[CH:20]=1.BrC1C=CC=CC=1.[OH-].[Na+]>[Cu]Br.[Cu]I.O.COCCOC>[F:13][C:14]([F:26])([F:27])[C:15]1[CH:16]=[C:4]([CH2:5][C:6]([OH:8])=[O:7])[CH:18]=[C:19]([C:21]([F:22])([F:23])[F:24])[CH:20]=1 |f:0.1,5.6|

|

Inputs

Step One

|

Name

|

sodium methoxide

|

|

Quantity

|

91 g

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

1000 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

550 mL

|

|

Type

|

solvent

|

|

Smiles

|

COCCOC

|

Step Four

|

Name

|

|

|

Quantity

|

237.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)OC)(=O)OC

|

Step Five

|

Name

|

|

|

Quantity

|

344 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C=1C=C(C=C(C1)C(F)(F)F)Br)(F)F

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=CC=C1

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Eight

[Compound]

|

Name

|

ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

copper(I) bromide

|

|

Quantity

|

35.2 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]Br

|

|

Name

|

copper(I) iodide

|

|

Quantity

|

35.2 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]I

|

Step Ten

|

Name

|

copper(I) bromide

|

|

Quantity

|

10 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]Br

|

|

Name

|

copper(I) iodide

|

|

Quantity

|

10 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]I

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

69 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

With stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

giving, without any change in temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux (internal temperature 74° C.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a stirrable white slurry was formed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to 54° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was then again heated at the boil

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 15 hours

|

|

Duration

|

15 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

40 minutes (conversion monitored by GC) at reflux (85° C.)

|

|

Duration

|

40 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After a further 5 hours under reflux at 86° C. (conversion

|

|

Duration

|

5 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added dropwise at 86° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

(reflux) over a period of 15 minutes

|

|

Duration

|

15 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux at this temperature for a further 4 hours, during which a gentle evolution of waste gas

|

|

Duration

|

4 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Undissolved particles were then substantially decanted off over a Nutsche

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered off with suction over the Nutsche

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The resulting two-phase filtrate was concentrated at 20 mbar (1350 ml of distillate)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted again with 1000 ml of water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Organic impurities were extracted

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

on concentration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a rotary evaporator) and the aqueous phase

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was poured into 920 g of 24% by weight strength aqueous sulphuric acid (18-24° C.), which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulted in strong foaming (pH=1)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting precipitate was filtered off with suction

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with a little water until neutral and

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 60° C. overnight

|

|

Duration

|

8 (± 8) h

|

Outcomes

Product

Details

Reaction Time |

110 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

FC(C=1C=C(C=C(C1)C(F)(F)F)CC(=O)O)(F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 89% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |